molecular formula C11H8N4O B078414 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 13322-69-5

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B078414
CAS No.: 13322-69-5
M. Wt: 212.21 g/mol
InChI Key: KUHLBQOXSMEIHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate ketones or aldehydes. For instance, the reaction of 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine under high-temperature conditions (160°C) yields 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol . The alkylation of this compound with alkyl bromides in the presence of sodium hydroxide and potassium iodide in dimethylformamide at 80°C can produce various derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various alkylated or arylated derivatives .

Mechanism of Action

The mechanism of action of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)14-11-12-7-13-15(10)11/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHLBQOXSMEIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928007
Record name 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13322-69-5
Record name s-Triazolo(1,5-a)pyrimidin-7-ol, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013322695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol
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